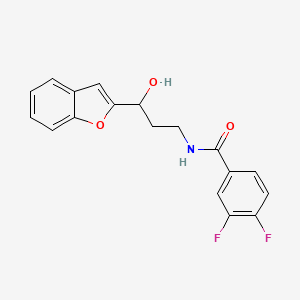

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3,4-difluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis

The benzofuran ring system is a common structural element that appears in a large number of medicinally important compounds . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, a new one-pot synthesis of a benzofuran-fused N-heterocycle can be achieved by AlCl3-mediated C–C followed by a C–O bond between 2,3-dichloropyrazine or a derivative thereof and phenol .科学的研究の応用

Dopamine Receptor Imaging Agents

A study on the synthesis and characterization of iodobenzamide analogues, including benzofuran derivatives, highlighted their potential as central nervous system (CNS) D-2 dopamine receptor imaging agents. These compounds, through their specific binding and competition data, show promise for imaging CNS D-2 dopamine receptors, indicating potential applications in neurological research and diagnostics R. Murphy, H. Kung, M. Kung, J. Billings, 1990.

Antimicrobial and Antitumor Agents

Compounds with benzofuran moieties have been synthesized and evaluated for their antimicrobial activity and cytotoxicity. These compounds showed varying degrees of activity against bacterial and fungal strains, indicating their potential use as antimicrobial agents. Additionally, some benzofuran derivatives have been evaluated for their antitumor activity, suggesting their potential application in cancer research B. Shankar, P. Jalapathi, B. Saikrishna, S. Perugu, Vijjulatha Manga, 2018.

DNA Protection and Antioxidant Activity

Synthesis of Benzofuran Derivatives

Several studies focus on the synthesis of benzofuran derivatives for various applications, including as intermediates for pharmaceuticals and materials science. The versatility in synthesizing benzofuran compounds underscores their importance in developing new chemicals with potential applications in drug development and materials engineering Wenbo Huang, Jing Xu, Changhui Liu, Zhiyang Chen, Yanlong Gu, 2019.

作用機序

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit a wide range of biological activities, suggesting they interact with multiple targets .

Mode of Action

Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad biological activities of benzofuran derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Pharmacokinetics

Benzofuran derivatives have been noted for their improved bioavailability, which suggests that this compound may also exhibit favorable pharmacokinetic properties .

Result of Action

Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that this compound may have similar effects at the molecular and cellular level.

Action Environment

The broad range of biological activities exhibited by benzofuran derivatives suggests that they may be robust to a variety of environmental conditions.

将来の方向性

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on the synthesis of novel benzofuran derivatives and the exploration of their biological activities.

特性

IUPAC Name |

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO3/c19-13-6-5-12(9-14(13)20)18(23)21-8-7-15(22)17-10-11-3-1-2-4-16(11)24-17/h1-6,9-10,15,22H,7-8H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTMSQQTQUXMRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CC(=C(C=C3)F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(1H-indol-3-ylmethyl)-2-morpholino-2-oxoethyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2713031.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2713032.png)

![7-(4-Bromophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2713033.png)

![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2713035.png)

![1-(4-Methylphenyl)-3-({4-[(4-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2713039.png)

![1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2713046.png)

![N-(2,3-dimethoxybenzyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2713047.png)

![2-(2,4-Dimethylphenyl)-4-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2713050.png)